N-(4-methoxyphenyl)-2-[2-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide
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Overview
Description
N-(4-methoxyphenyl)-2-[2-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide is a synthetic organic compound that belongs to the class of acetamides. It features a complex structure with a methoxyphenyl group, an oxadiazole ring, and a phenoxyacetamide moiety. Compounds with such structures are often studied for their potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-[2-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved by cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Attachment of the phenoxy group: This step may involve nucleophilic substitution reactions where a phenol derivative reacts with an appropriate leaving group.
Formation of the acetamide linkage: This can be done by reacting an amine with an acyl chloride or an ester under suitable conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the oxadiazole ring.
Reduction: Reduction reactions could target the oxadiazole ring or the acetamide linkage.
Substitution: The phenoxy group may participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
N-(4-methoxyphenyl)-2-[2-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide may have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Possible applications in materials science or as a precursor for functional materials.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-[2-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)-2-phenoxyacetamide: Lacks the oxadiazole ring.
N-(4-methoxyphenyl)-2-[2-(1,2,4-oxadiazol-3-yl)phenoxy]acetamide: Similar structure but with different substituents on the oxadiazole ring.
Uniqueness
The presence of the 5-methyl-1,2,4-oxadiazol-3-yl group in N-(4-methoxyphenyl)-2-[2-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide may confer unique chemical and biological properties compared to its analogs. This could include differences in reactivity, binding affinity, and biological activity.
Properties
Molecular Formula |
C18H17N3O4 |
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Molecular Weight |
339.3 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-2-[2-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide |
InChI |
InChI=1S/C18H17N3O4/c1-12-19-18(21-25-12)15-5-3-4-6-16(15)24-11-17(22)20-13-7-9-14(23-2)10-8-13/h3-10H,11H2,1-2H3,(H,20,22) |
InChI Key |
AVMSXGJQZKVJFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NO1)C2=CC=CC=C2OCC(=O)NC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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